(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride
Overview
Description
(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride, also known as (1R)-1-benzyloxy-3-phenylethanamine hydrochloride, is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and commonly used as a reagent in organic synthesis. It has a wide range of biochemical and physiological effects, making it a useful tool for laboratory experiments.
Scientific Research Applications
Enzymatic Synthesis
Gennaro et al. (2010) explored the enzymatic synthesis of enantiomerically pure diols, including compounds related to (1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride. They utilized oxidoreductases for the synthesis of these diols, achieving nearly quantitative yield and high enantiomeric purity (Gennaro et al., 2010).
Thermodynamic Properties
Kimura et al. (2006) studied the enthalpic changes on mixing enantiomers of benzyl-(1-phenyl-ethyl)-amine and related compounds. This research provides insights into the thermodynamic properties and intermolecular interactions of these compounds (Kimura et al., 2006).
Organic Synthesis
Enders et al. (2003) reported on the synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐butenyl phenyl sulfone, a compound structurally related to (1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride, using a Horner‐Wadsworth‐Emmons Reaction. This highlights the compound's relevance in organic synthesis (Enders et al., 2003).
Stereoselective Processes
Han et al. (2007) developed a multikilogram-scale, stereoselective process for synthesizing compounds similar to (1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride. This research demonstrates the industrial scalability and relevance of such compounds (Han et al., 2007).
Orthometalation in Chemistry
Vicente et al. (1997) investigated the orthometalation of primary benzylamines, which is closely related to the structure of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride. Their findings contribute to the understanding of metal-amine interactions in chemistry (Vicente et al., 1997).
Store-Operated Calcium Entry (SOCE) Inhibition
Dago et al. (2018) synthesized analogues of (1R, 1S)-1[β-(phenylalkoxy)-(phenetyl)]-1H-pyrazolium hydrochloride, structurally related to (1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride, showing potential in inhibiting SOCE, which is significant in cellular biology (Dago et al., 2018).
properties
IUPAC Name |
(1R)-1-(3-phenylmethoxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13;/h2-10,12H,11,16H2,1H3;1H/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMJUVHGBWUTQK-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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